3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate CAS number
3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate CAS number
An In-Depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate, a halogenated and trifluoromethoxylated aromatic isothiocyanate. While a specific CAS number for this compound is not prominently available in major chemical databases, this guide constructs a detailed profile by leveraging data from structurally analogous compounds and established principles of organic chemistry. We will explore its predicted physicochemical properties, propose a robust synthetic pathway, and discuss its potential reactivity and applications, particularly within the realm of medicinal chemistry and drug discovery. This document serves as a foundational resource for researchers interested in the synthesis and utilization of this and similar multi-substituted phenylisothiocyanates.
Introduction and Chemical Identity
Aryl isothiocyanates are a class of organic compounds characterized by the -N=C=S functional group attached to an aromatic ring. They are versatile intermediates in organic synthesis and have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents.[1] The unique electronic properties of the isothiocyanate group, combined with the substituent effects of the aromatic ring, allow for a wide range of chemical transformations and biological interactions.
3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate incorporates three key structural features: a reactive isothiocyanate moiety, a bromine atom, and a trifluoromethoxy group. The bromine atom and the trifluoromethoxy group are expected to significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, making it an intriguing candidate for drug design and development.
As of the writing of this guide, a dedicated CAS number for 3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate has not been identified in publicly accessible chemical databases. For the purpose of this guide, we will proceed with a detailed exploration of its predicted characteristics and a proposed synthetic route.
Predicted Physicochemical Properties
The physicochemical properties of 3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate can be predicted based on its structure and by comparison with analogous compounds.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C8H3BrF3NOS | Calculated |
| Molecular Weight | 298.08 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Analogy to similar phenyl isothiocyanates[2][3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ether, THF) and insoluble in water. | General solubility of aryl isothiocyanates[4] |
| Boiling Point | Predicted to be >200 °C at atmospheric pressure | Extrapolation from analogs like 4-(Trifluoromethoxy)phenyl isothiocyanate (231 °C)[5] |
| Density | Predicted to be >1.3 g/cm³ | Comparison with 4-(Trifluoromethoxy)phenyl isothiocyanate (1.31 g/cm³)[5] |
Proposed Synthesis
The synthesis of aryl isothiocyanates from their corresponding anilines is a well-established transformation in organic chemistry.[6] A plausible and efficient route to 3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate would start from the commercially available 3-Bromo-4-(trifluoromethoxy)aniline. The conversion of the amine functionality to the isothiocyanate can be achieved through several methods, with the use of thiophosgene or a less hazardous equivalent being a common approach.
A widely used and effective method involves the reaction of the aniline with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[6]
Proposed Synthetic Workflow
Caption: Proposed synthesis of 3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate.
Detailed Experimental Protocol (Proposed)
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Formation of the Dithiocarbamate Salt:
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To a solution of 3-Bromo-4-(trifluoromethoxy)aniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (Et3N, 2.2 eq).
-
To this stirred solution, add carbon disulfide (CS2, 1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting aniline by thin-layer chromatography (TLC).
-
-
Decomposition to the Isothiocyanate:
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Once the formation of the dithiocarbamate salt is complete, add tosyl chloride (TsCl, 1.1 eq) to the reaction mixture in one portion.
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Continue stirring at room temperature for an additional 1-2 hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel or by vacuum distillation to yield the pure 3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate.
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Reactivity and Chemical Behavior
The chemical reactivity of 3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate group. This makes it susceptible to nucleophilic attack.
Caption: Key reactions of 3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate.
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Reaction with Amines: It will readily react with primary and secondary amines to form the corresponding substituted thioureas. This is a highly reliable and widely used reaction in the synthesis of biologically active molecules.
-
Reaction with Alcohols: In the presence of a suitable catalyst, it can react with alcohols to form thiocarbamates.
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Aromatic Ring Chemistry: The bromine atom on the aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further functionalization of the molecule. The trifluoromethoxy group is a strong electron-withdrawing group, which will deactivate the ring towards electrophilic aromatic substitution.
Potential Applications in Drug Discovery
The structural motifs present in 3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate are of significant interest in medicinal chemistry.
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Scaffold for Novel Therapeutics: The isothiocyanate group can act as a covalent or non-covalent binder to biological targets. Its ability to react with nucleophilic residues on proteins (e.g., cysteine) makes it a valuable warhead for targeted covalent inhibitors.
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Fragment-Based Drug Discovery (FBDD): This molecule could serve as a valuable fragment in FBDD campaigns. The trifluoromethoxy group is often used to improve metabolic stability and membrane permeability of drug candidates.
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Anticancer Research: Numerous studies have highlighted the potential of isothiocyanates as anticancer agents, acting through various mechanisms including the induction of apoptosis and cell cycle arrest.[1]
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TRP Channel Modulation: Substituted phenyl groups are common in modulators of Transient Receptor Potential (TRP) channels. For instance, related structures have been investigated as antagonists for TRPM8, a target for migraine treatment.[7]
Safety and Handling
While specific safety data for 3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate is not available, it should be handled with the precautions appropriate for other aryl isothiocyanates.
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Toxicity: Isothiocyanates are generally considered to be lachrymators and skin and respiratory irritants.[8] They can cause severe skin burns and eye damage.[8]
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Handling: This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[8]
Conclusion
3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate represents a promising yet underexplored chemical entity with significant potential in organic synthesis and drug discovery. This technical guide provides a foundational understanding of its predicted properties, a viable synthetic route, and its likely chemical behavior. The unique combination of a reactive isothiocyanate group with a bromo and a trifluoromethoxy substituent makes it a versatile building block for the development of novel therapeutics and chemical probes. Further experimental investigation into the synthesis and biological evaluation of this compound is warranted to fully realize its potential.
References
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Organic Syntheses. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Recent Advancement in the Synthesis of Isothiocyanates. Chem. Commun. Retrieved from [Link]
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Elixir International Journal. (n.d.). FT-IR and FT-Raman spectral studies on 3-(trifluromethyl) phenyl isothiocyanate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-(trifluoromethoxy)phenyl isothiocyanate. Retrieved from [Link]
-
PubMed. (2018). Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. J Med Chem., 61(18), 8186-8201. Retrieved from [Link]
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PubMed. (2019). Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents. Anticancer Agents Med Chem., 19(15), 1868-1883. Retrieved from [Link]
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